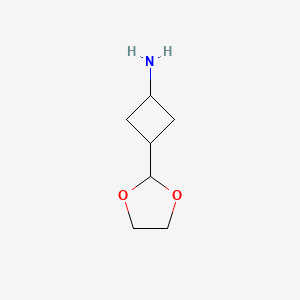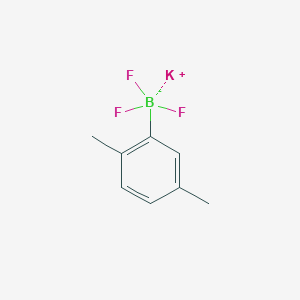
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with an amine group and a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine can be synthesized through the reaction of cyclobutanone with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to reductive amination with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but lacking the cyclobutane and amine groups.
Cyclobutanamine: Contains the cyclobutane ring and amine group but lacks the dioxolane ring.
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, amine group, and 1,3-dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-5(4-6)7-9-1-2-10-7/h5-7H,1-4,8H2 |
InChI-Schlüssel |
VCJSHHQPYYBOLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)


![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)



